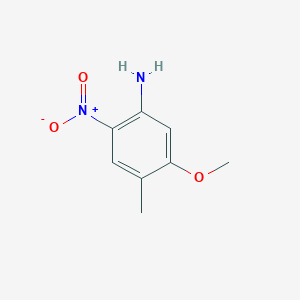

5-Methoxy-4-methyl-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-7(10(11)12)6(9)4-8(5)13-2/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGPMYQSCBNTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679624 | |

| Record name | 5-Methoxy-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86771-76-8 | |

| Record name | 5-Methoxy-4-methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86771-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-4-methyl-2-nitroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-4-methyl-2-nitroaniline is a substituted nitroaniline that holds potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique arrangement of electron-donating (amino, methoxy, methyl) and electron-withdrawing (nitro) groups on the aromatic ring imparts specific chemical reactivity and physical properties that make it a valuable intermediate. This technical guide provides a comprehensive overview of the core chemical properties, a detailed synthesis protocol, analytical characterization, and potential applications of this compound, with the aim of equipping researchers and drug development professionals with the critical information needed for its effective utilization.

Section 1: Core Chemical and Physical Properties

This compound, with the CAS number 106579-00-4, is a solid organic compound.[1][2] Its molecular structure and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxy-2-methyl-4-nitroaniline | [1] |

| CAS Number | 106579-00-4 | [1][3] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][3] |

| Molecular Weight | 182.18 g/mol | [1] |

| Melting Point | 168-170 °C | [4] |

| Appearance | Not specified, but likely a colored solid | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [5] |

Structural Diagram

Sources

- 1. 5-Methoxy-2-methyl-4-nitroaniline | C8H10N2O3 | CID 602726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methoxy-2-methyl-4-nitroaniline - Amerigo Scientific [amerigoscientific.com]

- 3. scbt.com [scbt.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-Methoxy-4-methyl-2-nitroaniline

This guide provides a comprehensive overview of the synthetic pathways for 5-Methoxy-4-methyl-2-nitroaniline, a key intermediate in the development of various pharmaceutical and specialty chemical compounds. The methodologies detailed herein are grounded in established organic chemistry principles and supported by analogous procedures from peer-reviewed literature and patents. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a critical class of organic intermediates. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring imparts unique chemical reactivity, making them versatile precursors for the synthesis of a wide array of more complex molecules. Specifically, the arrangement of substituents in this compound offers multiple sites for further functionalization, rendering it a valuable building block in medicinal chemistry and materials science. The synthesis of such molecules requires careful control of regioselectivity, particularly during the electrophilic nitration step.

Proposed Primary Synthesis Pathway: A Three-Step Approach

The most logical and well-precedented synthetic route to this compound proceeds from the commercially available starting material, 3-Methoxy-4-methylaniline. This pathway involves a three-step sequence: protection of the amine, regioselective nitration, and subsequent deprotection. This strategy is widely employed in the synthesis of various nitroaniline derivatives to prevent oxidation of the amino group and to direct the incoming nitro group to the desired position.[1][2][3]

A visual representation of this proposed synthetic workflow is provided below:

Caption: Proposed synthesis of this compound.

Part 1: Protection of the Amino Group - Acetylation

Causality Behind Experimental Choices: The initial step involves the protection of the amino group of 3-Methoxy-4-methylaniline as an acetamide. This is crucial for two primary reasons:

-

Prevention of Oxidation: The amino group is highly susceptible to oxidation by the strong oxidizing agents used in the subsequent nitration step. Converting it to a less reactive amide functionality safeguards it from degradation.

-

Regiocontrol: The acetamido group is still an ortho-, para-director, but it is bulkier than the amino group. This steric hindrance can influence the position of the incoming electrophile. In this case, it helps to direct the nitro group to the position ortho to the original amine and meta to the methoxy group.

Experimental Protocol: Acetylation of 3-Methoxy-4-methylaniline

A procedure analogous to the acetylation of similar anilines is detailed below.[1][2]

Materials:

-

3-Methoxy-4-methylaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-Methoxy-4-methylaniline in glacial acetic acid.

-

Stir the solution at room temperature for approximately 1 hour.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add acetic anhydride dropwise to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for several hours until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-(5-Methoxy-4-methylphenyl)acetamide product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Part 2: Regioselective Nitration

Causality Behind Experimental Choices: The nitration of the protected intermediate, N-(5-Methoxy-4-methylphenyl)acetamide, is the key step in establishing the desired substitution pattern. A mixture of nitric acid and sulfuric acid is the classic and most effective nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction. The temperature must be carefully controlled to prevent over-nitration and side reactions.[3][4]

Experimental Protocol: Nitration of N-(5-Methoxy-4-methylphenyl)acetamide

The following protocol is adapted from established methods for the nitration of substituted acetanilides.[1][3][4]

Materials:

-

N-(5-Methoxy-4-methylphenyl)acetamide

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Round-bottom flask

-

Dropping funnel

-

Ice-salt bath

-

Crushed ice

Procedure:

-

In a round-bottom flask, dissolve the N-(5-Methoxy-4-methylphenyl)acetamide from the previous step in concentrated sulfuric acid at 0°C in an ice-salt bath.

-

Slowly add fuming nitric acid dropwise via a dropping funnel, ensuring the temperature is maintained between 0 and 5°C.

-

After the addition, continue stirring the mixture at this temperature for 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product, N-(5-Methoxy-4-methyl-2-nitrophenyl)acetamide.

-

Filter the yellow precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry.

Part 3: Deprotection - Hydrolysis of the Amide

Causality Behind Experimental Choices: The final step is the removal of the acetyl protecting group to regenerate the amino functionality. This is typically achieved by acid-catalyzed hydrolysis. Refluxing the nitrated acetamide in the presence of a strong acid, such as hydrochloric acid, effectively cleaves the amide bond to yield the desired this compound.[1]

Experimental Protocol: Hydrolysis of N-(5-Methoxy-4-methyl-2-nitrophenyl)acetamide

This procedure is based on standard methods for the deprotection of acetanilides.[1][4]

Materials:

-

N-(5-Methoxy-4-methyl-2-nitrophenyl)acetamide

-

Concentrated hydrochloric acid

-

Ethanol (optional, to aid solubility)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Sodium hydroxide solution (e.g., 10%)

-

Crushed ice

Procedure:

-

Suspend the N-(5-Methoxy-4-methyl-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction's progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

Neutralize the solution by the slow addition of a sodium hydroxide solution until a pH of 7-8 is reached, which will precipitate the final product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Data Summary

The following table summarizes the key transformations in the synthesis of this compound. Expected yields and key reaction conditions are based on analogous reactions reported in the literature.

| Step | Reaction | Starting Material | Key Reagents | Typical Conditions | Product |

| 1 | Acetylation | 3-Methoxy-4-methylaniline | Acetic anhydride, Acetic acid | 0°C to Room Temp | N-(5-Methoxy-4-methylphenyl)acetamide |

| 2 | Nitration | N-(5-Methoxy-4-methylphenyl)acetamide | Fuming HNO₃, Conc. H₂SO₄ | 0-5°C | N-(5-Methoxy-4-methyl-2-nitrophenyl)acetamide |

| 3 | Hydrolysis | N-(5-Methoxy-4-methyl-2-nitrophenyl)acetamide | Conc. HCl, Ethanol | Reflux | This compound |

Conclusion

The synthesis of this compound can be reliably achieved through a well-established three-step sequence involving protection, nitration, and deprotection. The provided protocols, based on proven methodologies for similar compounds, offer a solid foundation for laboratory-scale synthesis. Careful control of reaction conditions, particularly temperature during the nitration step, is paramount to achieving good yields and high purity of the final product. Researchers should always perform appropriate safety assessments before commencing any chemical synthesis.

References

-

PrepChem.com. Synthesis of 5-methoxy-2-nitroaniline. [Link]

-

PubChem. 5-Methoxy-2-methyl-4-nitroaniline. [Link]

-

Chemsrc. 5-methoxy-2-methyl-4-nitroaniline. [Link]

- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

ChemBK. 4-Methoxy-N-methyl-2-nitroaniline. [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Amerigo Scientific. 5-Methoxy-2-methyl-4-nitroaniline. [Link]

-

Pharmaffiliates. 5-Methoxy-2-methyl-4-nitroaniline. [Link]

-

ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

-

PubChem. 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. [Link]

- Google Patents. CN104910038A - 3-Amino-4-methoxy acetanilide (II)

-

PubChem. 2-Methoxy-5-nitroaniline. [Link]

-

PubChem. 3-Methoxy-4-methylaniline. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

Spectroscopic Blueprint of 5-Methoxy-4-methyl-2-nitroaniline: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 5-Methoxy-4-methyl-2-nitroaniline, a key aromatic intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the molecule, offering not just the data itself, but also the underlying principles and experimental considerations.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 106579-00-4) possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of an electron-donating amine (-NH₂), a strongly electron-withdrawing nitro group (-NO₂), a methoxy group (-OCH₃), and a methyl group (-CH₃) creates a complex interplay of electronic effects that are clearly elucidated by spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Below is a diagram illustrating the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced in the NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR

A standard approach for acquiring NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's resonances. For this compound, CDCl₃ is a common choice.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-12 ppm), and a relaxation delay that allows for full magnetization recovery between pulses.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon appears as a single line. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Caption: General experimental workflow for NMR spectroscopy.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, the methoxy protons, and the methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | s | 1H | H-3 | The proton at the C-3 position is deshielded by the adjacent electron-withdrawing nitro group. |

| ~6.5 | s | 1H | H-6 | The proton at the C-6 position is shielded by the electron-donating amine and methoxy groups. |

| ~5.0-6.0 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| ~3.9 | s | 3H | -OCH₃ | Methoxy protons typically appear in this region as a sharp singlet. |

| ~2.2 | s | 3H | -CH₃ | The methyl group protons on the aromatic ring appear as a singlet in this upfield region. |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The simplicity of the aromatic region (two singlets) is a key feature, indicating no vicinal proton-proton coupling on the ring. This is consistent with the substitution pattern where each aromatic proton has no adjacent proton neighbors.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-155 | C-5 | Aromatic carbon attached to the electron-donating methoxy group, appearing downfield. |

| ~145-150 | C-2 | Aromatic carbon bearing the electron-withdrawing nitro group, significantly deshielded. |

| ~135-140 | C-4 | Aromatic carbon attached to the methyl group and para to the amine. |

| ~130-135 | C-1 | Aromatic carbon attached to the amine group. |

| ~115-120 | C-6 | Aromatic carbon ortho to the amine group. |

| ~105-110 | C-3 | Aromatic carbon ortho to the nitro group. |

| ~55-60 | -OCH₃ | Carbon of the methoxy group. |

| ~15-20 | -CH₃ | Carbon of the methyl group attached to the aromatic ring. |

Note: The assignments are predictive and based on established substituent effects on ¹³C chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR-ATR

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient and common technique.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the powdered sample onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Caption: Workflow for FTIR-ATR analysis of a solid sample.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 2950-2850 | C-H stretch | -CH₃, -OCH₃ | Medium |

| 1620-1580 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1550-1490 | N-O asymmetric stretch | Nitro (-NO₂) | Strong |

| 1360-1300 | N-O symmetric stretch | Nitro (-NO₂) | Strong |

| 1250-1200 | C-O stretch | Aryl ether (-OCH₃) | Strong |

| 880-800 | C-H out-of-plane bend | Aromatic | Strong |

The two distinct N-H stretching bands are characteristic of a primary amine. The strong absorptions for the nitro group's symmetric and asymmetric stretches are also key identifiers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its identification and structural elucidation.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of a volatile and thermally stable compound like this compound.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the GC column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method that bombards the molecule with high-energy electrons, leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Caption: Simplified workflow of a GC-MS experiment.

Mass Spectral Data and Interpretation

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ion peaks.

| m/z | Ion | Interpretation |

| 182 | [C₈H₁₀N₂O₃]⁺ | Molecular Ion (M⁺)[1] |

| 167 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 152 | [M - NO]⁺ | Loss of nitric oxide. |

| 136 | [M - NO₂]⁺ | Loss of a nitro radical. |

| 106 | [M - NO₂ - CH₂O]⁺ | Subsequent loss of formaldehyde from the [M - NO₂]⁺ fragment. |

The presence of an odd molecular weight molecular ion is consistent with the nitrogen rule (one nitrogen atom). The fragmentation pattern, including the characteristic loss of nitro and methyl groups, provides further confirmation of the structure. The base peak (most intense peak) is often a stable fragment ion. For this compound, the peak at m/z 182 is expected to be prominent.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed carbon-hydrogen framework provided by NMR, to the identification of functional groups by IR, and the confirmation of molecular weight and fragmentation pathways by MS. This in-depth spectroscopic analysis is fundamental for quality control, reaction monitoring, and the development of new synthetic methodologies involving this important chemical intermediate.

References

-

PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Physical and chemical characteristics of 5-Methoxy-4-methyl-2-nitroaniline

An In-depth Technical Guide to 5-Methoxy-4-methyl-2-nitroaniline

Introduction

This compound (CAS No. 106579-00-4) is a substituted nitroaniline compound that serves as a versatile intermediate in organic synthesis.[1][2] Its molecular architecture, featuring an aniline core modified with methoxy, methyl, and nitro functional groups, provides multiple reactive sites. This unique combination makes it a valuable building block for the synthesis of more complex molecules, particularly within the pharmaceutical and chemical research sectors.[2][3] This guide provides a comprehensive overview of its physical and chemical characteristics, spectroscopic profile, a representative synthesis protocol, and essential safety and handling procedures, designed to support professionals in its application.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. This compound is registered under the CAS number 106579-00-4.[1][4] Its structure is defined by a benzene ring substituted with five groups, leading to a specific isomeric arrangement crucial for its reactivity.

-

IUPAC Name: 5-methoxy-2-methyl-4-nitroaniline[1]

-

Synonyms: 5-Amino-4-methyl-2-nitroanisole, Benzenamine, 5-methoxy-2-methyl-4-nitro-[1]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application conditions. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 106579-00-4 | [1][4][6] |

| Appearance | Yellow to orange crystalline powder | [7] (by analogy) |

| Melting Point | 168-170 °C | [6][8] |

| Boiling Point | 377.3 °C at 760 mmHg | [8] |

| Density | 1.266 g/cm³ | [8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. | [9][10] (by analogy) |

Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this exact compound are proprietary, a theoretical analysis based on its structure allows for the prediction of its key spectral features.

Analytical Workflow

A standard workflow for the characterization of a novel or synthesized batch of this compound would involve a multi-technique approach to confirm both structure and purity.

Caption: Standard workflow for chemical structure verification.

Predicted Spectral Data

The following table summarizes the expected peaks and signals based on the compound's functional groups and structure.[11]

| Technique | Feature | Expected Chemical Shift / Frequency / m/z | Rationale |

| ¹H NMR | Aromatic Protons | δ 6.5 - 7.5 ppm (2H, singlets) | Protons on the highly substituted aromatic ring. |

| Amine Protons | δ 4.5 - 5.5 ppm (2H, broad singlet) | -NH₂ protons; signal is broad and can exchange with D₂O. | |

| Methoxy Protons | δ 3.8 - 4.0 ppm (3H, singlet) | -OCH₃ group protons. | |

| Methyl Protons | δ 2.2 - 2.5 ppm (3H, singlet) | Aromatic -CH₃ group protons. | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm | Six distinct signals for the carbons of the benzene ring. |

| Methoxy Carbon | δ 55 - 60 ppm | Carbon of the -OCH₃ group. | |

| Methyl Carbon | δ 15 - 20 ppm | Carbon of the aromatic -CH₃ group. | |

| FTIR | N-H Stretch | 3300 - 3500 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of the primary amine (-NH₂).[11] |

| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | C-H bonds on the benzene ring. | |

| C-H Stretch (Aliphatic) | ~2950 cm⁻¹ | C-H bonds in the methyl and methoxy groups. | |

| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | Benzene ring skeletal vibrations. | |

| N-O Stretch (Nitro) | 1500 - 1550 cm⁻¹ (asymmetric) & 1300-1350 cm⁻¹ (symmetric) | Characteristic strong absorptions for the -NO₂ group. | |

| C-O Stretch | ~1250 cm⁻¹ (asymmetric) & ~1050 cm⁻¹ (symmetric) | Aryl-alkyl ether linkage. | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 182 | Corresponds to the molecular weight of the compound.[1] |

| Key Fragments | m/z = 167 (M-15), 152 (M-30), 136 (M-46) | Loss of -CH₃, loss of -NO, loss of -NO₂ respectively. |

Synthesis and Reactivity

Reactivity Profile

This compound's reactivity is governed by its three key functional groups:

-

Aromatic Amine (-NH₂): This group is nucleophilic and basic. It can be readily acylated, alkylated, and diazotized to form highly reactive diazonium salts, which are precursors to a vast array of other functional groups. The amine group is a strong activating group in electrophilic aromatic substitution, though its influence is modulated by the other substituents.

-

Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro functionality deactivates the ring towards electrophilic substitution, particularly at the ortho and para positions relative to itself. Its most significant reaction is reduction, which can be controlled to yield nitroso, hydroxylamino, or amine functionalities, providing a synthetic handle for creating diamine derivatives.

-

Methoxy (-OCH₃) and Methyl (-CH₃) Groups: These are electron-donating groups that activate the aromatic ring towards electrophilic substitution. Their positions, along with the powerful directing effect of the amine, will influence the regioselectivity of further substitution reactions.

Representative Synthesis Protocol

Caption: Proposed synthetic pathway for this compound.

Step 1: Protection of the Amine Group (Acetylation)

-

Rationale: The amino group is highly activating and susceptible to oxidation under nitrating conditions. Protecting it as an acetamide moderates its reactivity, prevents unwanted side reactions, and helps direct the incoming nitro group.

-

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 1 equivalent of 5-methoxy-2-methylaniline in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 1.1 equivalents of acetic anhydride dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into a beaker of ice water to precipitate the product, N-(5-methoxy-2-methylphenyl)acetamide.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Step 2: Nitration of the Protected Intermediate

-

Rationale: The acetamido group directs the electrophilic nitronium ion (NO₂⁺) to the ortho and para positions. In this case, the position para to the acetamido group is the most sterically accessible and electronically favorable, yielding the desired 4-nitro isomer.

-

Procedure:

-

Carefully add the dried N-(5-methoxy-2-methylphenyl)acetamide from Step 1 to concentrated sulfuric acid at 0-5 °C, ensuring it fully dissolves.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature between 0 and 5 °C.

-

Stir the mixture at this temperature for 2-4 hours. Monitor the reaction by TLC.

-

Once complete, carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.

-

Step 3: Deprotection of the Amine (Hydrolysis)

-

Rationale: The final step is to remove the acetyl protecting group to regenerate the free amine, yielding the target compound. This is typically achieved by acid- or base-catalyzed hydrolysis.

-

Procedure:

-

Suspend the crude N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC shows the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then neutralize it carefully by the slow addition of a base, such as aqueous sodium hydroxide, until the pH is ~8-9.

-

The product, this compound, will precipitate as a solid.

-

Collect the product by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[1]

GHS Hazard Classification

-

Flammable Solid [1]

-

Acute Toxicity, Oral (Harmful) [1]

-

Acute Toxicity, Dermal (Harmful) [1]

-

Acute Toxicity, Inhalation (Harmful) [1]

-

Skin Irritation [1]

-

Serious Eye Irritation [1]

Safe Handling Protocol

Adherence to a strict safety protocol is mandatory when working with this compound.[13][14][15]

-

Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of dust.[8] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage:

-

Disposal:

-

Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water courses.[8]

-

Applications in Research and Drug Development

While specific, large-scale applications for this compound are not widely documented, its structure is analogous to key intermediates used in the synthesis of important pharmaceuticals. For example, substituted 2-nitroanilines are critical precursors for benzimidazole-type drugs, such as proton pump inhibitors like Omeprazole.[12][16]

Its potential utility lies in:

-

Scaffold Development: Serving as a starting material for creating libraries of novel compounds for biological screening. The amine provides a point for diversification, while the nitro group can be reduced and subsequently functionalized.

-

Dye and Pigment Synthesis: Nitroanilines are classic components in the synthesis of azo dyes.

-

Material Science: The polarized nature of the molecule (due to electron-donating and -withdrawing groups) suggests potential exploration in the field of nonlinear optical materials, an area where similar compounds have been investigated.[10]

Conclusion

This compound is a chemical compound with well-defined physical properties and a predictable, versatile reactivity profile. Its value to the scientific community lies in its potential as a synthetic intermediate for constructing more complex molecular targets. A thorough understanding of its spectroscopic signature, combined with rigorous adherence to safety protocols, enables researchers and developers to effectively and safely utilize this compound in their synthetic endeavors.

References

- Chemsrc. (2025). 5-methoxy-2-methyl-4-nitroaniline | CAS#:106579-00-4.

-

PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methoxy-4-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

Sources

- 1. 5-Methoxy-2-methyl-4-nitroaniline | C8H10N2O3 | CID 602726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 10-233654 - 5-methoxy-2-methyl-4-nitroaniline | 106579-00-4 [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 5-Methoxy-2-methyl-4-nitroaniline - Amerigo Scientific [amerigoscientific.com]

- 6. 5-METHOXY-2-METHYL-4-NITROANILINE, TECH., 95 | 106579-00-4 [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 5-methoxy-2-methyl-4-nitroaniline | CAS#:106579-00-4 | Chemsrc [chemsrc.com]

- 9. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. 2-Methoxy-4-nitroaniline CAS#: 97-52-9 [m.chemicalbook.com]

- 11. Amine - Wikipedia [en.wikipedia.org]

- 12. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate [punagri.com]

An In-depth Technical Guide to 5-Methoxy-2-methyl-4-nitroaniline (CAS 106579-00-4): Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolding

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Methoxy-2-methyl-4-nitroaniline (CAS 106579-00-4). This document moves beyond a simple data sheet to offer insights into its utility as a key building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Compound Identification and Physicochemical Properties

5-Methoxy-2-methyl-4-nitroaniline is a substituted nitroaniline with the molecular formula C₈H₁₀N₂O₃.[1] Its core structure, a benzene ring functionalized with methoxy, methyl, amino, and nitro groups, makes it a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a range of chemical modifications, rendering it a valuable scaffold for the synthesis of more complex molecules.

| Property | Value | Source(s) |

| CAS Number | 106579-00-4 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| IUPAC Name | 5-methoxy-2-methyl-4-nitroaniline | [1] |

| Melting Point | 168-170 °C | --- |

| Appearance | Not specified, likely a crystalline solid | --- |

| Solubility | Data not widely available, but expected to be soluble in common organic solvents. | --- |

Structural Elucidation

The chemical structure of 5-Methoxy-2-methyl-4-nitroaniline is fundamental to its reactivity and utility as a synthetic intermediate.

Caption: 2D structure of 5-Methoxy-2-methyl-4-nitroaniline.

Synthesis Pathway: A Strategic Approach

The synthesis of 5-Methoxy-2-methyl-4-nitroaniline can be logically approached through a multi-step process, typically involving the protection of the reactive amine group, followed by nitration, and subsequent deprotection. This strategy is crucial to control the regioselectivity of the nitration step. A plausible synthetic route, adapted from methodologies for similar nitroaniline compounds, is outlined below.[2]

Sources

A Technical Guide to the Molecular Structure, Properties, and Synthesis of 5-Methoxy-4-methyl-2-nitroaniline

Executive Summary: This document provides a comprehensive technical overview of 5-Methoxy-4-methyl-2-nitroaniline, a substituted nitroaromatic compound. While specific data for this exact isomer is sparse, this guide synthesizes information from closely related analogs and established chemical principles to serve as a vital resource for researchers, scientists, and professionals in drug development. This guide covers the compound's molecular structure, physicochemical properties, a plausible synthetic pathway, key applications as a chemical intermediate, and essential safety protocols. A critical analysis of isomeric identity is presented, referencing the more extensively documented isomer, 5-Methoxy-2-methyl-4-nitroaniline (CAS No. 106579-00-4), to provide a robust and practical dataset for laboratory applications.

Chemical Identity and Molecular Structure

This compound belongs to the class of substituted anilines, which are foundational scaffolds in medicinal chemistry and material science. The strategic placement of methoxy, methyl, nitro, and amino functional groups on the benzene ring provides a versatile platform for chemical modification.

1.1. Nomenclature and Identifiers

-

Systematic IUPAC Name: this compound

-

Molecular Formula: C₈H₁₀N₂O₃[1]

-

Molecular Weight: 182.18 g/mol [2]

-

Canonical SMILES: CC1=C(C=C(C1=O)[O-])N)OC

-

InChI Key: (Generated from structure) - A unique identifier will be assigned upon synthesis and characterization.

1.2. Isomeric Considerations: A Critical Note It is crucial to distinguish the topic compound, this compound, from its more commercially available and widely documented isomer, 5-Methoxy-2-methyl-4-nitroaniline (CAS No. 106579-00-4) .[1][2][3][4][5] Due to the limited direct literature on the former, this guide will utilize the verified physical and spectroscopic data of the latter as a primary reference point, a standard practice in chemical research for predicting the properties of closely related, novel compounds. All data tables will explicitly reference the isomer used.

Physicochemical Properties

The physical properties of nitroanilines are governed by the interplay of their functional groups, which influence crystal packing, polarity, and intermolecular forces. The data presented below is for the isomer 5-Methoxy-2-methyl-4-nitroaniline.

| Property | Value | Source(s) |

| CAS Number | 106579-00-4 | [1][2][3] |

| Appearance | Solid (Predicted) | Inferred |

| Melting Point | 168-170 °C | [4][6] |

| Boiling Point | 377.3 °C at 760 mmHg | [4] |

| Density | 1.266 g/cm³ | [4] |

Solubility Profile: Like most aromatic amines, this compound is expected to have low solubility in water.[7] The presence of the polar nitro and amine groups is offset by the nonpolar benzene ring and methyl group. It is predicted to be soluble in common organic solvents such as ethanol, dichloromethane, and acetone.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of synthesized organic molecules. While experimental data for this compound is not publicly available, a predictive profile can be established based on well-understood principles and data from its isomers.[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons (a broad singlet), the methoxy group protons (a singlet around 3.8-4.0 ppm), and the methyl group protons (a singlet around 2.2-2.4 ppm). The exact chemical shifts of the aromatic protons would be influenced by the combined electronic effects of the four different substituents.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) at m/z 182.18, confirming the molecular weight.[2] Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and methoxy group (OCH₃).

-

Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups. Characteristic absorption bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and strong asymmetric and symmetric N=O stretching for the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively).

Synthesis and Reactivity

Substituted nitroanilines are typically synthesized through electrophilic aromatic substitution reactions, particularly nitration of a protected aniline precursor.[8][9]

4.1. Proposed Synthetic Workflow A logical and efficient synthesis of this compound can be achieved starting from a commercially available substituted aniline. The key challenge in this synthesis is controlling the regioselectivity of the nitration step. The amino group is a strong ortho-, para-director and must be protected to prevent oxidation and to modulate its directing effect.

Experimental Protocol: Synthesis via Nitration of a Protected Aniline

-

Protection of the Amine: Dissolve 4-methyl-3-methoxyaniline in glacial acetic acid. Add acetic anhydride dropwise while cooling in an ice bath. Stir for 1-2 hours to form N-(4-methyl-3-methoxyphenyl)acetamide. This step is critical to protect the amine from the harsh nitrating conditions and to direct the incoming nitro group.

-

Nitration: Cool the acetanilide solution to 0-5 °C. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture), ensuring the temperature does not exceed 10 °C. The acetyl group directs the nitration to the positions ortho and para to itself. The position ortho to the amine (and meta to the methyl and methoxy groups) is sterically accessible and electronically favored.

-

Work-up and Hydrolysis: After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice to precipitate the nitrated acetanilide. Filter the solid product. Heat the solid under reflux with aqueous hydrochloric acid to hydrolyze the acetyl protecting group, yielding the target this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain the final product with high purity.

Applications in Research and Drug Development

The true value of this compound for researchers lies in its potential as a versatile chemical intermediate.

5.1. Precursor for Heterocyclic Scaffolds A primary application of nitroanilines is their conversion into ortho-diamines through the reduction of the nitro group.[10] This transformation is a cornerstone of heterocyclic chemistry.

-

Mechanism of Action: The reduction of the nitro group, typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂ gas) or chemical reduction (e.g., using SnCl₂ or Fe in acidic medium), yields 5-methoxy-4-methylbenzene-1,2-diamine.[11]

-

Synthetic Utility: This resulting diamine is a key precursor for synthesizing benzimidazoles, a privileged scaffold found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. The two adjacent amine groups readily condense with carboxylic acids, aldehydes, or their equivalents to form the five-membered imidazole ring fused to the benzene core.

Safety, Handling, and Storage

Substituted nitroanilines require careful handling due to their potential toxicity. The following guidelines are based on data for closely related isomers and general laboratory safety practices.[12][13]

6.1. Hazard Identification Based on GHS classifications for similar compounds, this compound should be treated as a substance with the following potential hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

May cause skin and serious eye irritation.

6.2. Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

-

Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard lab coat is required to protect clothing and skin.

6.3. Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

6.4. First Aid Measures

-

Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound represents a chemical entity of significant interest for synthetic and medicinal chemists. While direct experimental data is limited, a robust understanding of its properties and reactivity can be derived from the well-documented isomer, 5-Methoxy-2-methyl-4-nitroaniline, and fundamental chemical principles. Its true potential is realized as a versatile intermediate, particularly for the synthesis of complex heterocyclic systems like benzimidazoles, which are central to modern drug discovery. Adherence to strict safety protocols is paramount when handling this and related nitroaromatic compounds.

References

-

Taylor & Francis Online. (n.d.). An Improved Synthesis of N-Substituted-2-nitroanilines. Synthetic Communications, 33(16). [Link]

-

Taylor & Francis Online. (2006, August 19). An Improved Synthesis of N-Substituted-2-nitroanilines. Synthetic Communications. [Link]

-

PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. National Center for Biotechnology Information. [Link]

-

Amerigo Scientific. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. [Link]

-

Chemsrc. (2025, August 24). 5-methoxy-2-methyl-4-nitroaniline. [Link]

-

Pharmaffiliates. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. [Link]

- Google Patents. (n.d.). Synthesis method of substituted nitroaniline.

-

AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

-

Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. [Link]

-

PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. [Link]

-

Wikipedia. (n.d.). Amine. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 5-Methoxy-2-methyl-4-nitroaniline | C8H10N2O3 | CID 602726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methoxy-2-methyl-4-nitroaniline - Amerigo Scientific [amerigoscientific.com]

- 4. 5-methoxy-2-methyl-4-nitroaniline | CAS#:106579-00-4 | Chemsrc [chemsrc.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 5-METHOXY-2-METHYL-4-NITROANILINE, TECH., 95 | China | Manufacturer | career henan chemical co [m.chemicalbook.com]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

- 9. azom.com [azom.com]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. 5-メトキシ-2-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Research Applications of 5-Methoxy-4-methyl-2-nitroaniline

This guide provides a comprehensive overview of the potential research applications of 5-Methoxy-4-methyl-2-nitroaniline, a substituted nitroaniline with significant promise in synthetic and medicinal chemistry. While direct research on this specific molecule is nascent, this document synthesizes data from structurally related compounds to project its utility for researchers, scientists, and drug development professionals.

Introduction: The Chemical Landscape of this compound

This compound is an aromatic compound characterized by a benzene ring substituted with methoxy, methyl, amino, and nitro groups.[1][2] Its chemical structure suggests a versatile role as a chemical intermediate, with the electron-withdrawing nitro group and electron-donating amino and methoxy groups creating a unique electronic profile for various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 106579-00-4 | [1][3] |

| Molecular Formula | C8H10N2O3 | [1][3][4] |

| Molecular Weight | 182.18 g/mol | [1][5] |

| IUPAC Name | 5-methoxy-2-methyl-4-nitroaniline | [1][4] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

The strategic placement of its functional groups makes this compound a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[6][7][8]

Core Synthetic Utility: A Versatile Chemical Intermediate

The primary and most immediate application of this compound is as a precursor in multi-step organic synthesis. The amino and nitro groups are particularly reactive and can be readily modified to introduce new functionalities or to construct heterocyclic systems.

A key transformation for nitroanilines is the reduction of the nitro group to an amine, yielding a diamine derivative. This diamine can then be used to build complex heterocyclic scaffolds, which are common in biologically active molecules.

Caption: Synthetic pathway from this compound to a substituted benzimidazole.

Potential Applications in Medicinal Chemistry

Nitroaromatic compounds, including nitroanilines, have a rich history in medicinal chemistry, exhibiting a wide range of biological activities.[9][10] The nitro group can act as both a pharmacophore and a toxicophore, often through its in vivo reduction to reactive intermediates that can interact with cellular macromolecules.[10]

As a Scaffold for Novel Kinase Inhibitors

Substituted anilines are a cornerstone in the design of kinase inhibitors for cancer therapy. For instance, the structurally related compound 4-fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of Osimertinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[11] This suggests that this compound could serve as a valuable starting material for a new generation of kinase inhibitors.

The general mechanism of action for many kinase inhibitors involves competition with ATP for the enzyme's binding site, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation and survival.

Caption: Proposed mechanism of antimicrobial action for a nitroaniline derivative.

Potential as a Platform for Anticancer Drug Discovery

Nitroaniline derivatives have shown potent cytotoxic effects against various cancer cell lines. [12][13]These effects can be mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways vital for tumor growth. [12]The specific substitution pattern on the aniline ring can significantly influence the biological activity, making this compound an attractive scaffold for developing new anticancer agents with potentially novel mechanisms of action.

Table 2: Hypothetical In Vitro Cytotoxicity of a this compound Derivative

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| MCF-7 | Breast Cancer | 8.5 | 48 | MTT Assay |

| A549 | Lung Cancer | 12.2 | 48 | MTT Assay |

| HCT116 | Colon Cancer | 9.8 | 48 | MTT Assay |

| HeLa | Cervical Cancer | 15.1 | 48 | MTT Assay |

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are example protocols that could be adapted for research involving this compound.

Protocol for the Reduction of the Nitro Group

This protocol describes a standard laboratory procedure for the reduction of an aromatic nitro group to an amine.

Objective: To synthesize 4-Methoxy-5-methylbenzene-1,2-diamine from this compound.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH4Cl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask, combine this compound (1.0 eq), ethanol (50 mL), and water (10 mL).

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the iron salts.

-

Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound derived from this compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Conclusion

This compound is a promising chemical entity with significant potential as a versatile building block in organic synthesis and medicinal chemistry. While direct biological data for this compound is limited, the well-documented activities of structurally similar nitroanilines provide a strong foundation for its investigation as a precursor to novel kinase inhibitors, antimicrobial agents, and anticancer drugs. The protocols and conceptual frameworks presented in this guide are intended to provide a starting point for researchers to unlock the full potential of this intriguing molecule.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. Retrieved from [Link]

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

- Perin, N., et al. (2008). Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. Bioorganic & Medicinal Chemistry, 16(15), 7255-7263.

-

Pharmaffiliates. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. Retrieved from [Link]

- Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3598.

-

Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-methoxy-2-methyl-4-nitroaniline (C8H10N2O3). Retrieved from [Link]

-

Chemsrc. (2025). 5-methoxy-2-methyl-4-nitroaniline. Retrieved from [Link]

-

ChemBK. (2024). 4-Methoxy-N-methyl-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. Retrieved from [Link]

- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. Retrieved from [Link]

Sources

- 1. 5-Methoxy-2-methyl-4-nitroaniline | C8H10N2O3 | CID 602726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methoxy-2-methyl-4-nitroaniline - Amerigo Scientific [amerigoscientific.com]

- 3. scbt.com [scbt.com]

- 4. 5-Methoxy-2-methyl-4-nitroaniline 95% | CAS: 106579-00-4 | AChemBlock [achemblock.com]

- 5. scbt.com [scbt.com]

- 6. chemiis.com [chemiis.com]

- 7. chemiis.com [chemiis.com]

- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Discovery and history of substituted nitroanilines

An In-depth Technical Guide to the Discovery and History of Substituted Nitroanilines

Authored by: Gemini, Senior Application Scientist

Introduction

Substituted nitroanilines represent a cornerstone class of compounds in the history and practice of organic chemistry. Their discovery and the development of their synthetic routes are intrinsically linked to the birth of the synthetic dye industry, the advancement of aromatic chemistry, and the production of a vast array of pharmaceuticals, agrochemicals, and industrial materials. This guide provides a technical exploration of their history, from the initial isolation of their parent compound, aniline, to the elucidation of the fundamental synthetic methodologies that enabled their large-scale production and diversification. We will delve into the causal chemistry behind key experimental choices, present validated protocols, and illustrate the logical flow of these foundational reactions.

Part 1: Foundational Discoveries - From Indigo to Industrial Dyes

The story of nitroanilines begins with their parent molecule, aniline. Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, naming it Crystallin.[1][2] Over the next two decades, other chemists would isolate the same substance from different sources, giving it names like kyanol and benzidam.[1][2][3] It was August Wilhelm von Hofmann who, in 1843, demonstrated that these were all the same compound, which became known as aniline.[1][3]

A pivotal moment in synthetic chemistry was the discovery of a reliable method to produce aniline in large quantities. In 1842, Nikolay Nikolaevich Zinin achieved the reduction of nitrobenzene to aniline using sulfide salts.[1] This was soon followed by Antoine Béchamp's more practical 1854 method using iron as the reductant, a process that enabled the production of aniline "by the ton" and laid the groundwork for the burgeoning dye industry.[1][4]

The availability of aniline directly led to one of the most famous serendipitous discoveries in chemistry. In 1856, Hofmann's student, William Henry Perkin, discovered mauveine while attempting to synthesize quinine, thus creating the first synthetic dye and launching a global industry.[1][5]

The final piece of the puzzle for the widespread use of aniline derivatives came in 1858 when Peter Griess, working under Hofmann, discovered the diazotization reaction.[6][7][8] Griess found that treating aromatic amines with nitrous acid created diazonium salts.[7][9] These intermediates could then be coupled with other aromatic compounds to create a vast and vibrant palette of azo dyes.[9][10] This discovery made substituted anilines, particularly nitroanilines (after reduction), indispensable precursors in the synthesis of countless colorants.

Part 2: Core Synthetic Methodologies

The synthesis of substituted nitroanilines is dominated by two principal strategies: the direct nitration of a protected aniline (electrophilic aromatic substitution) and the reaction of a nitro-substituted aryl halide with an amine source (nucleophilic aromatic substitution).

Methodology 1: Electrophilic Aromatic Substitution via Amide Protection

The direct nitration of aniline is fraught with challenges. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group.[11][12] However, the strongly acidic conditions of the nitrating mixture (concentrated nitric and sulfuric acids) protonate the basic amino group to form the anilinium ion (-NH₃⁺).[13][14][15] This protonated group is strongly deactivating and a meta-director, leading to significant formation of the meta-isomer and tarry oxidation byproducts.[12][13]

Causality Behind the Experimental Choice: To overcome this, a protection strategy is employed. The amino group is reversibly converted into an acetamido group (-NHCOCH₃) by reacting aniline with acetic anhydride. The resulting acetanilide has two key features:

-

The acetamido group is still an ortho-, para-director but is significantly less activating than a free amino group, preventing oxidation and over-reaction.[12][15]

-

The bulkiness of the acetamido group sterically hinders the ortho positions, making the para position the overwhelmingly favored site for electrophilic attack.[14]

Following nitration, the acetyl protecting group is easily removed by acid or base hydrolysis to yield the desired p-nitroaniline.

Experimental Protocol: Synthesis of p-Nitroaniline from Aniline

Step 1: Acetylation of Aniline to form Acetanilide

-

In a 250 mL flask, combine 10 mL of aniline with 20 mL of acetic anhydride.

-

Gently warm the mixture on a steam bath for 10-15 minutes.

-

Pour the hot mixture into 200 mL of ice-cold water while stirring vigorously.

-

Collect the precipitated white solid (acetanilide) by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water to obtain pure acetanilide.

Step 2: Nitration of Acetanilide

-

In a flask kept in an ice bath, slowly add 10 g of purified acetanilide to 20 mL of concentrated sulfuric acid, stirring to ensure complete dissolution.

-

Separately, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the mixture to stand at room temperature for 30-40 minutes.

-

Pour the reaction mixture onto 200 g of crushed ice. The yellow precipitate is p-nitroacetanilide.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid.

Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

-

Transfer the crude p-nitroacetanilide to a round-bottom flask containing 30 mL of a 1:1 solution of concentrated sulfuric acid and water.[16]

-

Gently heat the mixture under reflux for 20-30 minutes until the solid dissolves.[16]

-

Pour the hot solution into 200 mL of cold water.[16]

-

Neutralize the solution by slowly adding an aqueous solution of sodium hydroxide until it is alkaline, which precipitates the yellow p-nitroaniline.[16]

-

Cool the mixture in an ice bath, collect the crude p-nitroaniline by filtration, wash with water, and dry.

-

Purify the product by recrystallization from an ethanol/water mixture.

Visualization: Synthetic Workflow for p-Nitroaniline

Caption: Workflow for the multi-step synthesis of p-nitroaniline from aniline.

Methodology 2: Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and undergo electrophilic substitution, the presence of potent electron-withdrawing groups, such as the nitro group (-NO₂), can reverse this polarity.[17] A nitro group positioned ortho or para to a leaving group (like a halide) strongly activates the ring towards nucleophilic attack.[17] This process is known as Nucleophilic Aromatic Substitution (SNAr).

The Self-Validating Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile (e.g., ammonia, NH₃) attacks the carbon atom bearing the leaving group. This is the rate-determining step as it temporarily disrupts the ring's aromaticity.[18]

-

Stabilization: The resulting anionic intermediate, known as a Meisenheimer complex , is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of the activating nitro group.[17] This stabilization is the key to the reaction's feasibility.

-

Elimination: The leaving group (e.g., Cl⁻) departs, and the aromaticity of the ring is restored to form the final product.

This mechanism is widely used for synthesizing ortho- and para-nitroanilines and their N-substituted derivatives from readily available chloronitrobenzenes.[19][20]

Experimental Protocol: Synthesis of N-Substituted 2-Nitroaniline

This protocol describes a general method for reacting 2-nitrochlorobenzene with a primary amine.

-

To a reaction vessel, add 2-nitrochlorobenzene (1 mmol), the desired primary amine (1.2 mmol), and a base such as potassium carbonate (2 mmol).[21]

-

Add a polar aprotic solvent, such as dimethylformamide (DMF, 10 mL).[21]

-

Heat the mixture, for example at 120 °C, for several hours (8-12 hours, reaction progress should be monitored).[21]

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[21]

-

Collect the solid product by filtration, wash with water to remove inorganic salts, and dry.

-

Purify the crude N-substituted-2-nitroaniline by recrystallization from a suitable solvent (e.g., ethanol).

Visualization: The SNAr Mechanism

Caption: The addition-elimination mechanism of SNAr reactions.

Summary of Key Synthetic Routes

| Methodology | Starting Material | Key Reagents | Primary Isomer(s) Formed | Core Principle |

| Electrophilic Substitution | Aniline | 1. Acetic Anhydride 2. HNO₃ / H₂SO₄ 3. H⁺ / H₂O | para-Nitroaniline | Protection of the amine as an acetamide to control reactivity and direct substitution.[12][15] |

| Nucleophilic Substitution (SNAr) | o- or p-Halonitrobenzene | Ammonia or Primary/Secondary Amine, Base | ortho- or para-Nitroaniline | Activation of the ring towards nucleophilic attack by the electron-withdrawing nitro group.[17] |

| Selective Reduction | 1,3-Dinitrobenzene | Sodium Sulfide (Na₂S) or (NH₄)₂S | meta-Nitroaniline | Controlled reduction of one of two nitro groups.[19] |

Part 3: Industrial and Research Applications

The development of robust synthetic routes for substituted nitroanilines cemented their role as vital chemical intermediates.

-

Dye and Pigment Manufacturing: This remains their most significant application. Nitroanilines serve as precursors to a vast range of azo dyes.[10][22][23] They are typically reduced to the corresponding phenylenediamines or aminoanilines, which are then diazotized and coupled to form the final colorant.[24][25] For example, p-nitroaniline is a precursor to p-phenylenediamine, a key component in many dyes.[24]

-

Pharmaceuticals and Agrochemicals: These compounds are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including analgesics and antipyretics.[22][23][26] They are also employed in the manufacturing of agrochemicals such as herbicides, pesticides, and fungicides.[19][22]

-

Industrial Chemicals: Substituted nitroanilines are used as intermediates in the production of antioxidants, gasoline gum inhibitors, and corrosion inhibitors.[19][24] For instance, o-nitroaniline is a primary material for making o-phenylenediamine, which is used to produce benzotriazoles (corrosion inhibitors).[19]

Conclusion

The history of substituted nitroanilines is a compelling narrative of scientific inquiry, serendipity, and industrial innovation. From their conceptual origins in the early isolations of aniline to the elucidation of sophisticated synthetic strategies, these compounds have been central to the growth of modern organic chemistry. The development of controlled electrophilic nitration and the understanding of nucleophilic aromatic substitution provided chemists with the tools to produce these versatile intermediates with high selectivity and yield. Today, their legacy continues as they remain indispensable starting materials in the dye, pharmaceutical, and materials science industries, demonstrating the enduring power of fundamental chemical discovery.

References

- Mąkosza, M. (2017). How Does Nucleophilic Aromatic Substitution in Nitroarenes Really Proceed: General Mechanism. [Source not explicitly provided, based on content analysis]

- Mąkosza, M. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism. ChemTexts, 5(10).

-

Wikipedia. (n.d.). Diazo. Retrieved from [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved from [Link]

- Szatylowicz, H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817.

- Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism.

-

Chemistry Stack Exchange. (2019). Nitration of aniline. Retrieved from [Link]

-

TRC. (2017). Aniline. Retrieved from [Link]

- ResearchGate. (2015). The Life and Times of Peter Griess.

-

Britannica. (2025). Aniline. Retrieved from [Link]

- Horobin, R. W. (2008). The discovery of aniline and the origin of the term “aniline dye”. Biotechnic & Histochemistry, 83(2), 83-87.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Khan Academy. (n.d.). Nitration of Aniline. Retrieved from [Link]

-

McGill University Office for Science and Society. (2024). From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Peter Griess. Retrieved from [Link]

- Journal of Chemical Education. (1958). Peter Griess—Discoverer of diazo compounds.

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

- ResearchGate. (2015). Johann Peter Griess FRS (1829-88): Victorian Brewer and synthetic dye chemist.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Chloro-2-nitroaniline: Applications in Dye Synthesis and Organic Chemistry. Retrieved from [Link]

-

Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

-

Khan Academy via YouTube. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

- ALL ABOUT CHEMISTRY. (2020).

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

- Vedantu. (n.d.).

- Wikipedia. (n.d.). Hofmann rearrangement.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. Retrieved from [Link]

- Khan Academy. (n.d.).

- Polotnyuk, O. Ya. (2013). The history of start of the first production of aniline by vapor phase contact reduction of nitrobenzene with hydrogen.

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]